2-[Benzyl(methyl)amino]isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14(17)18)7-8-15-13/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSQKAXGYDIOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627256 | |
| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-89-7 | |
| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Synthetic Routes to the Isonicotinic Acid Core
Strategies for Functionalizing the Pyridine (B92270) Ring
The direct and selective functionalization of the pyridine ring, particularly at the C-2 position, is a significant challenge in organic synthesis due to the electron-deficient nature of the heterocycle. However, several strategies have been developed to introduce substituents at this position.
One common approach involves the use of 2-halopyridines as precursors. For instance, 2-chloro- or 2-bromopyridines can undergo nucleophilic aromatic substitution reactions with various nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective for the introduction of amino groups at the C-2 position. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of a 2-halopyridine with an amine.
Transition-metal-free methods have also been explored. For example, the direct C2-functionalization of pyridines can be achieved through aryne multicomponent coupling, allowing for the synthesis of C2-substituted pyridine derivatives.
Recent advancements have also focused on the late-stage C4-selective carboxylation of pyridines using CO2, which offers a direct route to isonicotinic acid derivatives from readily available pyridine starting materials. This process often involves a C-H phosphination followed by a copper-catalyzed carboxylation.
Derivatization Approaches from Isonicotinic Acid Hydrazide Precursors
Isonicotinic acid hydrazide (isoniazid) is a readily available and widely used starting material in the synthesis of various isonicotinic acid derivatives. The hydrazide moiety can be transformed into a variety of functional groups, providing a versatile handle for further chemical modifications.
One common derivatization involves the condensation of isonicotinic acid hydrazide with aldehydes or ketones to form hydrazones. These hydrazone derivatives can exhibit a range of biological activities and serve as intermediates for the synthesis of more complex molecules. Furthermore, the hydrazide group can be a precursor for the formation of other heterocyclic rings fused to the pyridine core.
While direct conversion of the hydrazide to the desired benzyl(methyl)amino group is not straightforward, the isonicotinic acid core can be obtained from the hydrazide via hydrolysis, which can then be subjected to the functionalization strategies described above.
Introduction and Manipulation of the Benzyl(methyl)amino Moiety
The introduction of the N-benzyl-N-methylamino group at the 2-position of the isonicotinic acid core is a critical step in the synthesis of the target molecule. This can be achieved through various amination and alkylation protocols.
Amination and Alkylation Protocols for N-Substitution
A plausible synthetic route to 2-[Benzyl(methyl)amino]isonicotinic acid involves the reaction of a 2-halo-isonicotinic acid derivative, such as 2-chloroisonicotinic acid, with N-benzylmethylamine. This nucleophilic aromatic substitution can be facilitated by heat or by using a palladium catalyst as previously mentioned.
Alternatively, the synthesis can commence with 2-aminoisonicotinic acid. The primary amino group can then be sequentially alkylated. N-benzylation can be achieved using benzyl (B1604629) halides (e.g., benzyl bromide) in the presence of a base. Subsequent N-methylation can be carried out using a methylating agent such as methyl iodide or dimethyl sulfate. One-pot reductive amination procedures using benzaldehyde (B42025) followed by a reducing agent (e.g., sodium borohydride) and then a methylating agent could also be employed.
The N-alkylation of aminopyridines can be achieved using carboxylic acids and a reducing agent like sodium borohydride, offering a mild and efficient method for mono-alkylation. Ruthenium-catalyzed N-alkylation of amines with alcohols also presents a green and atom-economical approach.
Below is an interactive data table summarizing various N-alkylation methods applicable to aminopyridines.
| Reagent System | Amine Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| Carboxylic Acid / NaBH4 | 2-Aminopyridine (B139424) | Acetic Acid | 2-(Ethylamino)pyridine | Good | researchgate.net |
| Benzyl Alcohol / Ru-catalyst | 2-Aminopyridine | Benzyl Alcohol | 2-(Benzylamino)pyridine | High | researchgate.net |
| Alkyl Halide / Base | 3-Aminopyridine | Iodomethane / LDA | N-Methyl-3-aminopyridine | 17 | researchgate.net |
Stereoselective Synthesis of Chiral N-Alkylated Amino Acid Derivatives and Analogues
The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective synthetic methods. If the methyl group on the nitrogen were replaced by a different alkyl group, the nitrogen atom could be a chiral center, although rapid inversion would prevent its isolation as a stable stereocenter. Chirality is more commonly introduced on the benzyl group or as a substituent on the pyridine ring.
The asymmetric synthesis of chiral aminophosphine (B1255530) ligands based on pyridine scaffolds has been achieved through ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines, yielding products with excellent enantioselectivities. These chiral ligands can be valuable in asymmetric catalysis.
For the synthesis of chiral N-alkylated amino acid derivatives, various strategies have been developed. These include the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of naturally occurring chiral amino acids. For instance, enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles has been reported to produce enantioenriched products with good yields and high enantioselectivities.
Exploration of Advanced Synthetic Methodologies for Analogues
The development of novel analogues of this compound can be achieved by employing advanced synthetic methodologies for the functionalization of the pyridine core and the modification of the side chain.
Late-stage functionalization techniques are particularly valuable as they allow for the diversification of complex molecules at a late stage of the synthesis. For example, the Minisci reaction and its variants enable the introduction of alkyl and acyl groups at the C-2 and C-4 positions of the pyridine ring through a radical mechanism.
Modern cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, performed on halogenated isonicotinic acid derivatives, can be used to introduce a wide variety of carbon-based substituents on the pyridine ring, leading to a diverse library of analogues.
Furthermore, the development of one-pot multicomponent reactions for the synthesis of highly substituted 2-aminopyridine derivatives offers an efficient and atom-economical approach to novel analogues. These reactions often utilize readily available starting materials and proceed under mild conditions.
Isolation and Purification Techniques for Research-Scale Synthesis
Following the synthesis of a pyridine carboxylic acid like this compound, effective isolation and purification are crucial to obtain the compound in high purity for characterization and further use. The choice of technique depends on the physical properties of the product (e.g., solubility, pKa) and the nature of any impurities.
Crystallization: This is a primary method for purifying solid compounds. If the synthesized pyridine carboxylic acid is a solid, it can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals while impurities remain in the mother liquor. The resulting crystals are then collected by filtration. google.com
Acid-Base Extraction: Pyridine carboxylic acids are amphoteric, meaning they have both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. This property is highly useful for purification.
The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the pyridine nitrogen, moving basic impurities into the aqueous layer.
Subsequently, washing with a basic aqueous solution (e.g., NaHCO₃) will deprotonate the carboxylic acid, transferring the desired product into the aqueous layer as its carboxylate salt, leaving neutral organic impurities behind.
The pH of the basic aqueous layer can then be adjusted back to the isoelectric point of the compound with acid, causing the purified pyridine carboxylic acid to precipitate out for collection by filtration. google.com
Reactive Extraction: For separating pyridine carboxylic acids from aqueous solutions, such as fermentation broths or reaction mixtures, reactive extraction is an effective technique. acs.orgacs.org This involves using an organic phase containing an extractant (e.g., tri-n-octylphosphine oxide (TOPO) or tridodecylamine (B85476) (TDDA)) dissolved in a suitable diluent. acs.orgacs.org The extractant forms a complex with the carboxylic acid, facilitating its transfer from the aqueous phase to the organic phase. acs.org The product can then be recovered from the organic phase.
Chromatography: If crystallization and extraction are insufficient, column chromatography is a powerful tool for achieving high purity. Silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical; a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity is adjusted to achieve good separation between the desired product and any byproducts or unreacted starting materials.
Scrubbing: On a larger or industrial scale, a process known as scrubbing can be used where product gases from a reaction are passed through a liquid to absorb the desired pyridine carboxylic acid. google.comgoogleapis.com While less common for typical research-scale purification, the principle can be adapted.
After initial purification, the product's purity is typically assessed using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, Mass Spectrometry).
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidating the Influence of Benzyl(methyl)amino Substitutions on Biological Activity
The benzyl(methyl)amino group at the 2-position of the isonicotinic acid scaffold plays a pivotal role in modulating the biological activity of this class of compounds. SAR studies have demonstrated that modifications to both the benzyl (B1604629) and methyl components can significantly impact potency and efficacy.
Research on related structures indicates that the nature and substitution pattern of the benzyl group are critical determinants of activity. For instance, in a series of benzyl guanidine (B92328) derivatives, the introduction of substituents on the benzyl ring led to varied antimicrobial potency. mdpi.com Dichlorobenzyl derivatives, for example, showed significant potency against S. aureus. mdpi.com Similarly, for 2-(benzylthio) derivatives acting as TRPV1 antagonists, substitutions on the benzyl ring resulted in slightly less potent compounds compared to the unsubstituted analog. nih.gov These findings suggest that the electronic and steric properties of the benzyl ring in 2-[Benzyl(methyl)amino]isonicotinic acid are crucial for its interaction with biological targets.
Furthermore, the methyl group in the benzyl(methyl)amino moiety contributes to the molecule's conformational flexibility and lipophilicity. Altering this alkyl substituent can influence how the ligand fits into a receptor's binding pocket. In studies of related benzyl guanidines, replacing a hydrogen on the guanidine nitrogen with a methyl or methoxyethyl group led to a significant decrease in antimicrobial activity, highlighting the sensitivity of the target interaction to small structural changes in this region of the molecule. mdpi.com
Role of the Isonicotinic Acid Carboxyl Group in Receptor Interactions
The carboxyl group of the isonicotinic acid core is a key functional group for establishing interactions with biological receptors. nih.govnih.gov This acidic moiety can act as a hydrogen bond donor and acceptor, and, in its deprotonated carboxylate form, it can participate in strong ionic interactions with positively charged residues, such as arginine, in a receptor's binding site. nih.gov
Studies on the human niacin receptor (HCA2), which binds nicotinic acid (an isomer of isonicotinic acid), have provided a structural basis for this interaction. The carboxylic group of ligands was found to form strong ionic bonds with an arginine residue (R1113.36) within the binding pocket. nih.gov This interaction is considered a crucial anchor point for ligand binding and subsequent receptor activation. nih.gov Similarly, in the design of peptidomimetics, the carboxyl moiety is often a critical pharmacophoric feature for mimicking the C-terminus of endogenous peptides and ensuring proper binding. mdpi.com The binding of acetylcholine (B1216132) to nicotinic acetylcholine receptors (nAChRs) also involves key interactions with its carbonyl group. wepub.org Given the structural and functional similarities across receptors that bind pyridine (B92270) carboxylic acids, it is highly probable that the carboxyl group of this compound is essential for its biological activity, serving as a primary point of interaction within the target's binding site.
Positional Isomerism and Substituent Effects on Activity Profiles
For this compound, the substituent is at the 2-position, adjacent to the ring nitrogen, while the carboxyl group is at the 4-position. Shifting the benzyl(methyl)amino group to other positions, such as the 3- or 5-position, would create isomers with distinct three-dimensional shapes and electrostatic potential maps, likely leading to different biological activities or a complete loss of function at the intended target. The location of functional groups can influence intramolecular interactions and the molecule's preferred conformation, which in turn affects its binding affinity. nih.gov
Substituent effects, both on the pyridine ring and the benzyl group, also profoundly influence the activity profile. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the carboxyl group and the basicity of the pyridine nitrogen, affecting ionization state and binding properties. For example, studies on various isonicotinic acid hydrazide derivatives have shown that substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and dichloro groups can enhance antimicrobial activity. colab.wsnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isonicotinic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For isonicotinic acid derivatives, ligand-based 2D and 3D-QSAR models have been successfully developed to predict antimicrobial and antitubercular activities. colab.wsnih.gov
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 or MIC values) is compiled. frontiersin.org Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molar refractivity), electronic (e.g., dipole moment), and topological (e.g., Randic topology parameter) features. innovareacademics.in Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. nih.govfrontiersin.org
Validation is a critical step to ensure the predictive power of the developed QSAR model. researchgate.net Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (q²). innovareacademics.in External validation involves using the model to predict the activity of a separate set of compounds (the test set) that was not used in model generation. The quality of the model is judged by statistical parameters such as the squared correlation coefficient (r²), which measures the goodness of fit, and q², which assesses predictive ability. nih.govfrontiersin.org For instance, a 2D QSAR model for antitubercular thiazinan-isoniazid derivatives yielded high statistical confidence with an r² of 0.958 and a q² of 0.922. nih.gov
| Model Type | Target Activity | Key Statistical Parameters | Reference |
| 2D QSAR | Antitubercular | r² = 0.958, q² = 0.922 | nih.gov |
| 3D QSAR | Antitubercular | q² = 0.8498 | nih.gov |
| Multi-target QSAR | Antimicrobial | Effective in predicting activity | colab.ws |
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. frontiersin.org
Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large virtual databases of chemical compounds. frontiersin.orgnih.gov This process, known as virtual screening, identifies molecules from the database that match the pharmacophore query and are therefore likely to bind to the target of interest. researchgate.net
The validation of a pharmacophore model is crucial and is often performed by assessing its ability to distinguish a set of known active compounds from a set of presumed inactive compounds (decoys). nih.gov The identified hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity more accurately before being selected for experimental testing. frontiersin.org This methodology accelerates the discovery of novel hit compounds by focusing experimental efforts on the most promising candidates. researchgate.net
Biological Activities and Mechanistic Investigations in Vitro
In vitro Antimicrobial Efficacy Assessments
Comprehensive searches of scientific literature and bioactivity databases did not yield specific studies evaluating the direct antimicrobial properties of 2-[Benzyl(methyl)amino]isonicotinic acid (ML323). The research on this compound has been predominantly focused on its role as an enzyme inhibitor in the context of cancer and DNA damage pathways, rather than as an antimicrobial agent.
Antifungal Activity Evaluation
Similarly, the scientific literature lacks specific data on the antifungal activity of this compound. In vitro evaluations against fungal strains have been conducted for various chalcone (B49325) and acylhydroquinone derivatives, but not for this particular molecule. mdpi.comnih.govmdpi.com
Anti-Mycobacterial Activity against Specific Strains (e.g., Mycobacterium tuberculosis H37Rv)
Although the isonicotinic acid moiety is a core component of the first-line anti-tuberculosis drug isoniazid, there is no published evidence to suggest that this compound has been evaluated for activity against Mycobacterium tuberculosis H37Rv or other mycobacterial strains. nih.govnih.govnih.govmdpi.com Research on isonicotinic acid derivatives for antimycobacterial activity has focused on other chemical variations. mdpi.commdpi.com
Enzyme Inhibition Profiling
In contrast to the lack of antimicrobial data, this compound has been extensively characterized as a potent and selective enzyme inhibitor, particularly targeting the deubiquitinase USP1/UAF1 complex.
Deubiquitinase (e.g., USP1/UAF1) Inhibition Studies
This compound, widely known in scientific literature as ML323, is a highly potent, reversible, and selective inhibitor of the ubiquitin-specific protease 1 (USP1) in complex with its associated factor UAF1. medchemexpress.comnih.govresearchgate.net This complex plays a crucial role in DNA damage response pathways, making it a target for enhancing the efficacy of certain cancer therapies. nih.gov
ML323 was identified through a quantitative high-throughput screening campaign and subsequent medicinal chemistry optimization. nih.gov It exhibits nanomolar inhibitory activity and demonstrates excellent selectivity for USP1/UAF1 over other human deubiquitinases (DUBs), deSUMOylases, and deneddylases. medchemexpress.com
The mechanism of inhibition is thought to be allosteric. medchemexpress.com Studies have shown that ML323 can potentiate the cytotoxicity of DNA-damaging agents like cisplatin (B142131) in cancer cell lines. medchemexpress.comnih.gov Its inhibitory action leads to an increase in the monoubiquitination of two key cellular targets of USP1/UAF1: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). nih.govresearchgate.net In some cancer cell lines, treatment with ML323 has also been observed to destabilize and promote the degradation of the USP1 protein itself through the ubiquitin-proteasome pathway. ejmo.orgaccscience.com
The inhibitory potency of ML323 against the USP1/UAF1 complex has been quantified across various assay formats.
| Assay Type | Substrate | Value | Reference |
|---|---|---|---|
| IC₅₀ | Ubiquitin-Rhodamine (Ub-Rho) | 76 nM | medchemexpress.com |
| IC₅₀ | K63-linked diubiquitin (di-Ub) | 174 nM | medchemexpress.com |
| IC₅₀ | Monoubiquitinated PCNA (Ub-PCNA) | 820 nM | medchemexpress.com |
| Kᵢ (Inhibition constant, free enzyme) | Not Applicable | 68 nM | medchemexpress.com |
| K'ᵢ (Inhibition constant, enzyme-substrate complex) | Not Applicable | 183 nM | medchemexpress.com |
Matrix Metalloproteinase (MMP-9) Inhibitory Activity
There are no available studies in the scientific literature that have investigated or reported on the inhibitory activity of this compound (ML323) against Matrix Metalloproteinase-9 (MMP-9). Research into MMP-9 inhibitors has focused on other classes of chemical compounds. nih.govnih.govresearchgate.netresearchgate.net
Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities of the compound This compound corresponding to the detailed outline provided.
Extensive searches for data on the modulation of cholinesterases, inhibition of carbonic anhydrase III, in vitro cytotoxicity and antiproliferative effects, or its impact on cellular signaling pathways for this specific molecule did not yield any published research findings. The studies available in the public domain focus on derivatives or structurally related compounds, which fall outside the strict scope of the requested article.
Therefore, it is not possible to generate a scientifically accurate article for "this compound" that adheres to the provided structure and content requirements.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is crucial in drug discovery for predicting how a ligand, such as 2-[Benzyl(methyl)amino]isonicotinic acid, might interact with a biological target, typically a protein or nucleic acid.
Prediction of Binding Modes and Affinities
Docking algorithms would explore the conformational space of this compound within the binding site of a selected target protein. The primary outputs are the binding modes (poses) and a scoring function that estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com For example, studies on other benzyl-containing compounds have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netmdpi.com
Table 1: Hypothetical Docking Results for this compound against a Kinase Target
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Kinase A | -8.5 | LYS-78, GLU-95 | Hydrogen Bond |
| VAL-65, LEU-130 | Hydrophobic | ||
| Kinase B | -7.2 | ASP-150 | Hydrogen Bond, Salt Bridge |
| PHE-148 | π-π Stacking |
This table is illustrative and does not represent real experimental data.
Hotspot Mapping and Ligand Efficiency Analysis
Hotspot mapping identifies energetic hotspots on a protein's surface, regions that contribute significantly to the binding free energy. This analysis would reveal which parts of this compound are critical for binding.
Ligand efficiency (LE) metrics are then used to evaluate the quality of the binding. LE relates the binding affinity to the size of the molecule (e.g., heavy atom count). This helps in optimizing fragments and leads in drug design, ensuring that the increase in affinity is proportional to the increase in size.
Table 2: Illustrative Ligand Efficiency Metrics
| Metric | Formula | Typical Value for Leads | Hypothetical Value for Compound |
|---|---|---|---|
| Ligand Efficiency (LE) | -RTln(Kd) / HAC | > 0.3 | 0.32 |
| Binding Efficiency Index (BEI) | pKd / MW (kDa) | > 18 | 20.5 |
HAC: Heavy Atom Count; MW: Molecular Weight. This table is illustrative and does not represent real experimental data.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov
Electronic Structure Characterization and Reactivity Prediction
Methods like Density Functional Theory (DFT) would be employed to calculate the molecule's electronic properties. nih.gov This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com The Molecular Electrostatic Potential (MEP) map would also be generated, indicating the regions of positive and negative electrostatic potential, which are key to understanding intermolecular interactions. nih.gov
Conformational Analysis and Tautomeric State Investigations
The flexibility of the benzyl (B1604629) and methylamino groups means that this compound can adopt multiple conformations. Conformational analysis would identify the low-energy, stable conformations of the molecule in the gas phase or in solution. mdpi.com
Furthermore, the isonicotinic acid moiety can potentially exist in different tautomeric forms (e.g., zwitterionic vs. neutral). Quantum chemical calculations can determine the relative energies of these tautomers, predicting the dominant form under physiological conditions. This is critical as different tautomers can have vastly different binding properties and reactivity.
Molecular Dynamics Simulations for Dynamic Behavior
While docking provides a static picture of the interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govmdpi.com An MD simulation would model the atom-by-atom movement of the this compound-protein complex over time (from nanoseconds to microseconds). mdpi.com
This allows for the assessment of the stability of the binding pose predicted by docking. nih.gov By tracking parameters like the root-mean-square deviation (RMSD) of the ligand within the binding site, researchers can confirm if the predicted interactions are maintained over time. nih.govrsc.org MD simulations also provide a more rigorous calculation of binding free energy through methods like MM/PBSA or MM/GBSA, offering a more accurate estimation of binding affinity than docking scores alone. mdpi.com
Analysis of Ligand-Protein Complex Stability
The stability of a ligand-protein complex is a critical factor in determining the potential efficacy of a drug candidate. Molecular dynamics (MD) simulations are a primary tool used to probe the dynamic nature of these interactions and assess the stability of the complex over time. plos.org This type of analysis can reveal subtle conformational changes and key interactions that contribute to the binding affinity. nih.gov
In typical MD simulations, a ligand-protein complex is placed in a simulated physiological environment, and its atomic motions are calculated over a set period. Key metrics for evaluating stability include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates how much the complex deviates from its initial docked pose. A stable complex will generally exhibit a low and consistent RMSD value.
Another important aspect of stability analysis is the examination of the interactions between the ligand and the amino acid residues of the protein's binding site. Hydrogen bonds, hydrophobic interactions, and electrostatic forces all play a role in stabilizing the complex. Computational tools can map these interactions and quantify their strength and persistence throughout the simulation. While specific data for this compound is not available, studies on similar heterocyclic compounds demonstrate the utility of these methods in understanding ligand binding.
Interactive Table: Key Parameters in Ligand-Protein Complex Stability Analysis
| Parameter | Description | Significance in Stability Analysis |
|---|---|---|
| RMSD | Root-Mean-Square Deviation | Measures the average distance between the atoms of superimposed protein or ligand structures. Lower, stable values indicate a stable complex. |
| RMSF | Root-Mean-Square Fluctuation | Measures the fluctuation of individual amino acid residues. Higher values can indicate flexible regions of the protein. |
| Hydrogen Bonds | Non-covalent attraction between a hydrogen atom and an electronegative atom. | Crucial for the specificity and stability of ligand binding. The number and duration of hydrogen bonds are often monitored. |
| Interaction Energy | The sum of electrostatic and van der Waals energies between the ligand and protein. | Provides a quantitative measure of the binding affinity. |
Conformational Ensemble Sampling and Free Energy Calculations
Understanding the full range of conformations a ligand can adopt and the associated energy costs is essential for a complete picture of its binding potential. Conformational ensemble sampling techniques, often coupled with MD simulations, are used to explore the conformational space of a molecule. nih.gov
The thermodynamic cycle used in these calculations allows for the decomposition of the binding free energy into its enthalpic and entropic components. nih.gov This provides deeper insight into the driving forces behind ligand binding. Although specific free energy calculations for this compound have not been published, the methodologies are well-established and could be readily applied to this compound. scispace.com
In Silico Prediction of Biological Activities and Target Fishing
In the early stages of drug discovery, computational methods can be used to predict the potential biological activities of a compound and to identify its likely protein targets, a process known as "target fishing." mdpi.com These approaches utilize the chemical structure of a molecule to screen it against databases of known bioactive compounds and protein structures. mdpi.com
Various in silico tools and algorithms can predict a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are crucial for its development as a drug. mdpi.com For instance, research on pyrazolo[1,5-a]pyrimidines involved in silico predictions of their physicochemical and pharmacokinetic properties. mdpi.com
Target fishing methods often employ reverse docking, where the ligand is docked against a large library of protein binding sites to identify potential targets. Other approaches use ligand-based similarity searching, comparing the compound to others with known biological activities. Studies on isonicotinic acid derivatives have utilized in silico predictions to assess their potential as enzyme inhibitors or GPCR ligands. nih.gov While the specific biological activities and targets of this compound are yet to be detailed in published research, these computational strategies provide a clear path for future investigations. nih.govmdpi.com
Interactive Table: Common In Silico Prediction Methods
| Method | Description | Application |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein target. | Used in virtual screening and to elucidate binding modes. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Used for virtual screening and designing new molecules with similar activity. |
| QSAR | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. | Predicts the activity of new compounds based on the properties of known molecules. |
| Reverse Docking | Docks a single ligand against a library of protein structures. | Used for "target fishing" to identify potential biological targets. |
Advanced Analytical Characterization Techniques for Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of "2-[Benzyl(methyl)amino]isonicotinic acid". By probing the interactions of the molecule with electromagnetic radiation, researchers can deduce its atomic arrangement and bonding patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "this compound," providing detailed information about the hydrogen and carbon skeletons of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) and pyridine (B92270) rings would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely resonate as a singlet around δ 4.5-5.0 ppm, while the N-methyl (-NCH₃) protons would appear as a singlet further upfield, around δ 3.0-3.5 ppm. The carboxylic acid proton, if not exchanged with a deuterated solvent, would be observed as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon framework. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons of the pyridine and benzyl rings would resonate between δ 110 and 160 ppm. The methylene carbon of the benzyl group and the N-methyl carbon would appear in the upfield region of the spectrum.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the pyridine and benzyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 (broad s) | 165 - 175 |
| Pyridine Ring (aromatic) | 7.0 - 8.5 (m) | 110 - 160 |
| Benzyl Ring (aromatic) | 7.2 - 7.5 (m) | 125 - 140 |
| Methylene (-CH₂-) | 4.5 - 5.0 (s) | 50 - 60 |
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in "this compound". The carboxylic acid group will give rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700-1730 cm⁻¹. The C-N stretching of the amino group will be observed in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the pyridine ring and the benzyl group in "this compound" is expected to result in strong UV absorption. Typically, substituted pyridines exhibit absorption maxima in the 250-300 nm range. The presence of the amino and carboxylic acid groups can influence the position and intensity of these absorption bands.
Interactive Data Table: Characteristic IR Absorption Bands and Predicted UV-Vis Maxima
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Electronic Transition | Predicted UV λmax (nm) |
|---|---|---|---|
| Carboxylic Acid O-H | 2500 - 3300 (broad) | π → π* | 250 - 300 |
| Carboxylic Acid C=O | 1700 - 1730 | n → π* | > 300 (weak) |
| Aromatic C-H | > 3000 | ||
| Aromatic C=C | 1450 - 1600 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of "this compound". In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (M-45), the benzyl group (M-91), or the methyl group (M-15).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of "this compound" and distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M]⁺ | 256 | Molecular Ion |
| [M - CH₃]⁺ | 241 | Loss of a methyl group |
| [M - COOH]⁺ | 211 | Loss of the carboxylic acid group |
| [M - C₇H₇]⁺ | 165 | Loss of the benzyl group |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for assessing the purity of "this compound" and for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like "this compound". A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from any impurities. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound (e.g., around 260 nm). This method can be validated for linearity, accuracy, and precision to allow for accurate quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. By using columns packed with smaller particles (typically sub-2 µm), UHPLC provides much sharper peaks, allowing for the separation of closely related impurities that might not be resolved by HPLC. The principles of separation and detection are similar to HPLC, but the higher operating pressures of UHPLC systems necessitate specialized instrumentation. This enhanced resolution is particularly valuable for detailed purity profiling and stability studies of "this compound".
Interactive Data Table: Typical HPLC/UHPLC Method Parameters
| Parameter | HPLC | UHPLC |
|---|---|---|
| Column | C18, 3-5 µm particle size | C18, <2 µm particle size |
| Mobile Phase | Acetonitrile/Water with buffer | Acetonitrile/Water with buffer |
| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |
| Detection | UV at ~260 nm | UV at ~260 nm |
| Run Time | 10 - 30 min | 2 - 10 min |
| Resolution | Good | Excellent |
Chiral Chromatography for Enantiomeric Purity Determination
The separation of enantiomers, or chiral chromatography, is a critical analytical technique in the synthesis and application of chiral molecules. gcms.cz Molecules that are non-superimposable mirror images of each other are known as enantiomers and can exhibit significantly different biological activities. nih.gov Although specific studies on the chiral separation of this compound are not widely documented in publicly available literature, the principles of chiral chromatography are broadly applicable to such chiral compounds.
Chiral stationary phases (CSPs) are the cornerstone of enantiomeric separations in High-Performance Liquid Chromatography (HPLC). nih.gov These stationary phases create a chiral environment that allows for differential interaction with the enantiomers of an analyte, leading to their separation. Common types of CSPs include those based on polysaccharides, proteins, cyclodextrins, and macrocyclic antibiotics. nih.govmdpi.com For a compound like this compound, which possesses a stereocenter at the nitrogen atom (if the rotational barrier is high enough to allow for stable atropisomers) or if a chiral center is introduced elsewhere in the molecule, chiral HPLC would be the method of choice for determining enantiomeric excess (ee) or enantiomeric purity.
The selection of an appropriate chiral stationary phase and mobile phase is determined empirically. A typical workflow for developing a chiral separation method would involve screening a variety of CSPs with different mobile phases (e.g., normal-phase, reversed-phase, or polar organic mode). The interactions between the analyte and the CSP, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, are what drive the separation. nih.gov For amino acid derivatives, cyclodextrin-based and macrocyclic antibiotic-based CSPs have shown considerable success. sigmaaldrich.com
Table 1: Common Chiral Stationary Phases and Their Applicability
| Chiral Stationary Phase Type | Principle of Separation | Potential Applicability to this compound |
| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | A combination of attractive interactions (hydrogen bonds, dipole-dipole) and steric repulsion. | High, as these are versatile and widely used for a broad range of chiral compounds. |
| Cyclodextrin-based | Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). | Moderate to High, particularly if the benzyl or pyridine group can interact with the cyclodextrin cavity. nih.gov |
| Macrocyclic antibiotic-based (e.g., vancomycin, teicoplanin) | Multiple chiral centers and functional groups allow for a variety of interactions. | High, especially for compounds containing amino and carboxylic acid functionalities. |
| Pirkle-type (brush-type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Moderate, depending on the specific derivatization of the CSP. |
X-ray Diffraction Studies for Crystallographic Analysis
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method is the gold standard for determining the absolute configuration of chiral molecules and for elucidating detailed structural information, including bond lengths, bond angles, and intermolecular interactions.
For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.
The data obtained from X-ray crystallography would provide unequivocal proof of the molecular structure of this compound. It would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the molecule. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking (e.g., between the pyridine or benzene (B151609) rings). nih.gov This information is invaluable for understanding the solid-state properties of the compound and can be correlated with its physical properties, such as melting point and solubility.
In the context of related structures, studies on derivatives of nicotinic acid have utilized X-ray diffraction to confirm their molecular structures and understand their solid-state packing. researchgate.net For instance, the crystal structure of 2-(benzylcarbamoyl)nicotinic acid has been reported, providing insights into the conformation and hydrogen bonding networks of similar molecules. nih.gov
Table 2: Information Obtainable from X-ray Diffraction of this compound
| Parameter | Description | Significance |
| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. | Fundamental crystallographic data. |
| Space Group | The set of symmetry operations that describe the crystal lattice. | Provides information about the symmetry of the molecule and its arrangement in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. | Defines the complete three-dimensional structure of the molecule. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular geometry and can indicate strain or unusual bonding. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the spatial arrangement of different parts of the molecule. |
| Intermolecular Interactions | The types and geometries of non-covalent interactions between molecules in the crystal. | Explains the solid-state packing and influences physical properties. nih.gov |
| Absolute Configuration | The absolute stereochemistry of a chiral molecule (if a suitable heavy atom is present). | Essential for the characterization of enantiopure compounds. |
Systematic Development of Derivatives and Analogues of 2 Benzyl Methyl Amino Isonicotinic Acid
Structural Modifications of the N-Benzyl-N-methyl Amine Moiety
The N-benzyl-N-methyl amine portion of the molecule is a key area for structural modification. These changes can influence the compound's steric bulk, lipophilicity, and electronic properties, which in turn can affect its interaction with biological targets.
Modifications to the N-methyl group can involve the synthesis of analogues with varying alkyl chain lengths and branching. The replacement of the methyl group with larger alkyl groups (e.g., ethyl, propyl, butyl) or branched isomers (e.g., isopropyl) can be achieved through standard N-alkylation reactions. These modifications can probe the steric tolerance of a potential binding pocket and systematically alter the compound's lipophilicity. For instance, increasing the alkyl chain length generally enhances lipophilicity, which may influence cell permeability and metabolic stability. It is also possible to incorporate alkyl groups onto the methylene (B1212753) of the amine link, creating C-substituted benzylamine (B48309) linkers which can introduce favorable hydrophobic interactions. mdpi.com
| Substituent Type | Example | Position | Potential Effect on Molecular Properties |
|---|---|---|---|
| Electron-Donating Group (EDG) | -OCH₃ (Methoxy) | para | Increases electron density on the phenyl ring; may enhance π-π interactions. |
| Electron-Donating Group (EDG) | -N(CH₃)₂ (Dimethylamino) | para | Strongly increases electron density; can act as a hydrogen bond acceptor. nih.gov |
| Electron-Withdrawing Group (EWG) | -Cl (Chloro) | para | Inductively withdraws electrons; increases lipophilicity (halogen effect). |
| Electron-Withdrawing Group (EWG) | -NO₂ (Nitro) | meta | Strongly decreases electron density; can act as a hydrogen bond acceptor. |
| Bulky Group | -C(CH₃)₃ (tert-Butyl) | para | Introduces steric hindrance; increases lipophilicity. |
Chemical Transformations of the Isonicotinic Acid Substructure
The isonicotinic acid core, a derivative of pyridine (B92270) carboxylic acid, offers multiple avenues for chemical modification, primarily at the carboxylic acid group and on the pyridine ring itself. nih.gov These transformations can be used to create prodrugs, alter solubility, or introduce new functionalities for conjugation.
The carboxylic acid group of the isonicotinic acid moiety is a prime target for derivatization.
Esterification: Conversion to various alkyl or aryl esters can be readily achieved through reactions with corresponding alcohols under acidic conditions or using coupling agents. google.comnih.gov This transformation is often used to increase lipophilicity and cell membrane permeability, with the ester potentially acting as a prodrug that is later hydrolyzed by cellular esterases to release the active carboxylic acid.
Amidation: Reaction with primary or secondary amines leads to the formation of amides. researchgate.net This introduces a stable amide bond and allows for the incorporation of a wide variety of substituents, significantly expanding the chemical space of the derivatives.
Hydrazide Conjugations: The carboxylic acid can be converted into a hydrazide (by reacting with hydrazine), which is a versatile intermediate. Isonicotinic acid hydrazide itself is a well-known chemical entity. nih.gov These hydrazides can be further reacted to form hydrazones or conjugated with other molecules, such as amino acids, to create more complex structures. researchgate.netmdpi.com
| Transformation | Reagent | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Methanol/H⁺ | Methyl Ester (-COOCH₃) | Prodrug design, increased lipophilicity. google.comnih.gov |
| Amidation | Benzylamine | N-Benzyl Amide (-CONHCH₂Ph) | Introduce new pharmacophoric features, enhance stability. researchgate.net |
| Hydrazide Formation | Hydrazine (N₂H₄) | Hydrazide (-CONHNH₂) | Intermediate for further conjugation, bioactive moiety. nih.gov |
| Amino Acid Conjugation | Glycine Methyl Ester | Peptide-like Conjugate | Improve transport, targeted delivery. mdpi.com |
The pyridine ring of the isonicotinic acid is electron-deficient, which influences its reactivity. researchgate.net Introducing substituents onto the pyridine core can modulate the pKa of the ring nitrogen and the carboxylic acid, as well as introduce new interaction points. Synthetic routes often start with pre-substituted pyridines, such as 2,6-dihalopyridine-4-carboxylic acid, which can then be elaborated into the desired isonicotinic acid derivatives. google.com The positions ortho to the ring nitrogen (positions 3 and 5) are generally targeted for nucleophilic substitution on activated precursors, allowing for the introduction of various functional groups like halogens, amines, or alkoxy groups. Such substitutions can significantly alter the molecule's electronic profile and biological activity. rsc.org
Design and Synthesis of Hybrid Molecules Incorporating Other Bioactive Scaffolds
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach can lead to compounds with improved affinity, better efficacy, or a dual mode of action. mdpi.com 2-[Benzyl(methyl)amino]isonicotinic acid can serve as one of the building blocks in the creation of such hybrids.
The synthesis of these hybrids involves linking the core molecule to another bioactive scaffold via a suitable linker or by direct bond formation. The carboxylic acid group is a convenient handle for creating ester or amide linkages to other molecules. For example, it could be coupled with scaffolds known for specific biological activities, such as:
Benzimidazole: This scaffold is an isostere of purine (B94841) and is found in many anticancer agents. chemrevlett.com A hybrid could be formed by creating an amide linkage between the isonicotinic acid and an amino-functionalized benzimidazole.
Piperazine (B1678402): The piperazine ring is a common fragment in medicinal chemistry and can be introduced to modulate solubility and pharmacokinetic properties. nih.gov
Naphthoquinone: This scaffold is known for its redox properties and is found in several antitumor compounds. mdpi.com
The design of such hybrids requires careful consideration of the linker length and flexibility to ensure that both pharmacophores can adopt their optimal conformations for interacting with their respective targets. mdpi.com
| Bioactive Scaffold | Rationale for Hybridization | Potential Linkage Strategy |
|---|---|---|
| Benzimidazole | Combine potential activities to target multiple pathways in cancer. chemrevlett.com | Amide bond formation between the carboxylic acid and an amino-benzimidazole. |
| Piperazine | Improve pharmacokinetic properties like solubility and cell permeability. nih.gov | Amide bond formation with a piperazine nitrogen. |
| Imidazole (B134444) | Create novel inhibitors of signaling pathways, such as STAT3. otago.ac.nz | Amide linkage to an amino-functionalized imidazole derivative. |
| Naphthoquinone | Develop dual-action anticancer agents combining different mechanisms. mdpi.com | Ester or amide linkage via a suitable spacer to the quinone scaffold. |
Isonicotinic Acid-Pyrazoline/Oxadiazole Hybrids
The isonicotinic acid core, a key component of this compound, is frequently used as a foundational element for creating hybrid molecules with other heterocyclic systems known for their broad pharmacological profiles. Among these, pyrazolines and 1,3,4-oxadiazoles are prominent due to their diverse biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.comresearchgate.net The synthesis of these hybrids often involves leveraging the carboxylic acid or a related functional group of the isonicotinic acid moiety.
A common synthetic route to produce these hybrids begins with isonicotinic acid hydrazide (Isoniazid), a closely related and widely available derivative. researchgate.net For pyrazoline hybrids, the isonicotinic acid hydrazide is reacted with substituted chalcones through cyclization reactions, yielding 1,3,5-trisubstituted-2-pyrazoline derivatives. researchgate.net For the oxadiazole series, the hydrazide can be treated with various carboxylic acids or their derivatives, or undergo oxidative cyclization from N-acylhydrazones to form the 2,5-disubstituted-1,3,4-oxadiazole ring. researchgate.netmdpi.com These synthetic strategies allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.
Research findings have highlighted the potential of these hybrid molecules. For instance, various 1,3,4-oxadiazole (B1194373) derivatives incorporating a pyridine ring have demonstrated significant antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.net Similarly, pyrazoline derivatives linked to the isonicotinic acid scaffold have been investigated for their antiproliferative activities against human cancer cell lines. nih.govnih.gov The combination of the isonicotinic acid moiety with the pyrazoline or oxadiazole ring often results in synergistic effects, leading to enhanced biological potency compared to the individual components. mdpi.comnih.gov
| Hybrid Class | General Synthetic Precursor | Key Reaction Type | Reported Biological Activities |
|---|---|---|---|
| Isonicotinic Acid-Pyrazoline | Isonicotinic acid hydrazide, Substituted chalcones | Cyclocondensation | Anticancer, Antimicrobial, Anticonvulsant nih.gov |
| Isonicotinic Acid-Oxadiazole | Isonicotinic acid hydrazide, Carboxylic acids/Orthoesters | Condensation, Oxidative cyclization | Antimicrobial, Anti-inflammatory, Antiviral researchgate.netmdpi.comresearchgate.net |
Benzyl(methyl)amino-Thiazole/Pyrimidine (B1678525) Conjugates
The benzyl(methyl)amino portion of the parent compound has been a focus for conjugation with other heterocyclic systems, notably thiazole (B1198619) and pyrimidine rings. These heterocycles are integral to many biologically active molecules and approved drugs, making them attractive partners for creating novel conjugates. mdpi.comnih.gov The development of these conjugates involves forming a stable linkage between the benzylamino group and the thiazole or pyrimidine scaffold.
Synthetic approaches for these conjugates often utilize nucleophilic substitution reactions. For pyrimidine conjugates, a common method involves reacting a benzylamine derivative with a di-chlorinated pyrimidine, such as 2,4-dichloro-5-methylpyrimidine. acs.org This allows for the selective substitution of one chlorine atom by the benzylamine nitrogen, with the second chlorine atom available for further modification, for example, through Suzuki coupling with various boronic acids to introduce additional diversity. acs.org For thiazole conjugates, synthesis can be achieved through Hantzsch thiazole synthesis, where a thiourea (B124793) derivative reacts with an α-haloketone, or by coupling benzylamine derivatives to a pre-formed, functionalized thiazole ring. nih.gov
Research into these conjugates has uncovered promising biological activities. N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of specific enzymes, such as deubiquitinases, with potential applications in oncology. acs.org Thiazole derivatives are well-established as possessing a wide range of biological effects, including antimicrobial and anticancer properties. mdpi.comnih.gov The conjugation of the benzylamino moiety to these rings aims to enhance potency and modulate pharmacological profiles. For example, linking the benzyl (B1604629) group to the 2-position of a pyrimidine or thiazole ring can influence the molecule's interaction with biological targets. ekb.egscirp.org
| Conjugate Class | Key Starting Materials | Common Coupling Strategy | Reported Biological Activities |
|---|---|---|---|
| Benzylamino-Pyrimidine | Benzylamine derivative, Dichloropyrimidine | Nucleophilic aromatic substitution | Enzyme inhibition (e.g., Raf inhibitors), Anticancer acs.orgnih.gov |
| Benzylamino-Thiazole | Benzylamine derivative, Functionalized thiazole | Condensation, Nucleophilic substitution | Antimicrobial, Anticancer, Anti-inflammatory mdpi.comnih.gov |
Integration with Amino Acid and Peptide Structures
To enhance biocompatibility, improve cell permeability, or create peptidomimetics with specific biological targets, the this compound scaffold has been integrated with amino acid and peptide structures. nih.gov This strategy leverages the structural and functional diversity of amino acids to create novel conjugates with potentially improved therapeutic properties. mdpi.com The carboxylic acid group of the isonicotinic acid moiety provides a convenient anchor point for amide bond formation with the amino group of an amino acid or a peptide.
The synthesis of these conjugates typically employs standard peptide coupling chemistry. The carboxylic acid of the parent molecule is activated using coupling reagents such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU) or dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com This activated intermediate then reacts with the N-terminus of an amino acid ester or a peptide to form a stable amide bond. When building larger peptide chains, solid-phase peptide synthesis (SPPS) techniques can be utilized, where the initial amino acid is attached to a resin, followed by sequential coupling of the parent molecule and other amino acids. mdpi.compeptide.com
The biological evaluation of these amino acid and peptide conjugates has shown that this approach can significantly influence activity. For example, conjugating nicotinic acid derivatives with amino acids like valine, leucine, and phenylalanine has been explored to modulate antimicrobial activity. mdpi.com The specific amino acid or peptide sequence chosen can act as a targeting motif, directing the conjugate to specific cells or tissues, or it can alter the molecule's solubility and pharmacokinetic profile. This integration represents a powerful strategy for developing more sophisticated and targeted therapeutic agents based on the this compound structure.
| Conjugate Type | Synthetic Method | Common Coupling Reagents | Objective of Integration |
|---|---|---|---|
| Amino Acid Conjugates | Solution-phase synthesis | HATU, DCC | Modulate antimicrobial/anticancer activity, Improve solubility mdpi.com |
| Peptide Conjugates | Solid-phase peptide synthesis (SPPS) | DIC, HOBt | Create peptidomimetics, Enhance target specificity nih.govmdpi.com |
Emerging Research Directions and Unexplored Potential in Academic Inquiry
Application of 2-[Benzyl(methyl)amino]isonicotinic Acid as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. nih.govnumberanalytics.com For a compound to be considered a high-quality chemical probe, it should exhibit high potency, selectivity, and have a well-understood mechanism of action. rsc.orgunc.edu The development of this compound as a chemical probe would involve a systematic evaluation of these "fitness factors". rsc.org
The structural motifs of this compound, namely the isonicotinic acid core and the benzyl(methyl)amino substituent, provide a foundation for potential interactions with biological targets. Future research could focus on synthesizing a library of analogues to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a particular target. acs.org A hypothetical screening cascade to develop this compound into a chemical probe is outlined in Table 1.
Table 1: Hypothetical Screening Cascade for the Development of this compound as a Chemical Probe
| Phase | Assay Type | Objective | Hypothetical Success Metric |
|---|---|---|---|
| Primary Screen | High-Throughput Screening (HTS) against a diverse target panel | Identify initial biological activity | IC50 < 10 µM against one or more targets |
| Secondary Screen | Dose-response and selectivity assays | Confirm primary hits and determine potency and selectivity | IC50 < 1 µM; >30-fold selectivity over related targets |
| Cellular Assays | Target engagement and functional assays in a cellular context | Verify activity in a biological system | EC50 < 5 µM in a target-dependent functional assay |
| Mechanism of Action Studies | Biophysical and biochemical assays | Elucidate how the compound interacts with its target | Confirmation of direct binding and mechanism of inhibition/activation |
Investigation of Novel In vitro Biological Targets and Pathways
Identifying the biological targets of a novel compound is a critical step in understanding its potential therapeutic applications. nih.govrsc.org For this compound, a variety of in vitro methods could be employed to uncover its molecular targets and affected pathways. broadinstitute.org These approaches can be broadly categorized into direct biochemical methods and cell-based approaches. nih.gov
Affinity-based methods, such as affinity chromatography coupled with mass spectrometry, could be utilized to isolate binding partners of an immobilized version of the compound from cell lysates. acs.org Alternatively, activity-based protein profiling (ABPP) could identify covalent interactions with specific enzymes. acs.org Phenotypic screening, where the compound is tested across a range of cell-based assays, could reveal its impact on cellular processes and guide target identification efforts. frontiersin.org Table 2 illustrates potential in vitro assays that could be used to identify the biological targets of this compound.
Table 2: Potential In vitro Assays for Target Identification of this compound
| Assay Category | Specific Technique | Information Gained |
|---|---|---|
| Biochemical Assays | Kinase profiling | Identification of inhibited or activated kinases |
| Protease screening | Identification of affected proteases | |
| Receptor binding assays | Determination of affinity for specific receptors | |
| Cell-Based Assays | High-content imaging | Analysis of morphological changes and cellular phenotypes |
| Gene expression profiling | Identification of modulated signaling pathways | |
| Reporter gene assays | Measurement of the activity of specific transcription factors |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Table 3: Potential Applications of AI and Machine Learning in the Development of this compound
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| De Novo Design | Generative Adversarial Networks (GANs) | Generation of novel analogues with predicted high activity |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) modeling | Prediction of potency and other properties to guide chemical modifications |
| Target Prediction | Deep learning models trained on known drug-target interactions | Identification of likely biological targets based on chemical structure |
| Synthesis Planning | Retrosynthesis prediction algorithms | Design of efficient synthetic routes for novel analogues |
Sustainable and Scalable Synthetic Methodologies for Research Applications
The principles of green chemistry aim to design chemical processes that are environmentally friendly and efficient. ispe.orgjocpr.com Developing sustainable and scalable synthetic routes for this compound is crucial for its potential research applications. jddhs.com Traditional synthetic methods often rely on hazardous solvents and reagents. jocpr.com
Future research in this area could focus on implementing greener alternatives. mdpi.com This might involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. pharmaceutical-technology.com Continuous flow synthesis is another promising approach that can improve reaction efficiency, reduce waste, and allow for safer handling of hazardous intermediates. researchgate.netmtak.hu An evaluation of potential green chemistry improvements for the synthesis of this compound is presented in Table 4.
Table 4: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Potential Implementation | Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Deriving starting materials from bio-based sources | Reduced reliance on petrochemicals |
| Atom Economy | Designing reactions that incorporate the maximum number of atoms from the reactants into the final product | Minimized waste generation |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, supercritical CO2, or bio-based solvents | Reduced environmental impact and improved safety |
| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents | Increased reaction efficiency and reduced waste |
Q & A
Basic: What are the recommended synthetic pathways for 2-[Benzyl(methyl)amino]isonicotinic acid, and how can purity be validated?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination between isonicotinic acid derivatives and benzylmethylamine. Key steps include:
- Reagent Selection : Use anhydrous conditions and catalysts (e.g., Pd/C for hydrogenation) to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) .
- Validation :
Advanced: How to resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer:
Contradictions often arise from variations in experimental conditions. Address discrepancies via:
- Standardized Protocols : Use OECD Guideline 105 (shake-flask method) at 25°C with controlled pH and ionic strength.
- Cross-Referencing : Compare data from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and authoritative databases (NIST Chemistry WebBook) .
- Statistical Analysis : Apply ANOVA to evaluate inter-laboratory variability; outliers may indicate impurities or measurement errors .
Example Table :
| Solvent | Reported Solubility (mg/mL) | Source | Measurement Method |
|---|---|---|---|
| DMSO | 45.2 ± 2.1 | J. Med. Chem. (1997) | Shake-flask |
| Water | 1.8 ± 0.3 | NIST WebBook | UV-Vis |
Basic: What spectroscopic techniques are optimal for characterizing its degradation products?
Methodological Answer:
- LC-MS/MS : Identify degradation fragments using electrospray ionization (ESI+) and collision-induced dissociation (CID).
- FT-IR : Detect functional group changes (e.g., loss of carboxylic acid O-H stretch at 2500–3300 cm).
- Stability Studies : Accelerate degradation under stress conditions (heat, light, pH extremes) per ICH Q1A guidelines .
Advanced: How to design computational models to predict its binding affinity with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB targets (e.g., enzymes with pyridine-binding sites).
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability; analyze RMSD and hydrogen bond occupancy.
- QSAR : Corrogate electronic parameters (HOMO/LUMO, logP) with experimental IC values using partial least squares regression .
Basic: What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles; use a fume hood for powder handling.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
- Emergency Procedures : For spills, adsorb with vermiculite and treat with 10% acetic acid .
Advanced: How to evaluate its potential as a catalyst in asymmetric synthesis?
Methodological Answer:
- Screening : Test enantioselectivity in model reactions (e.g., aldol condensation) using chiral HPLC (Chiralpak IA column).
- Kinetic Studies : Determine turnover frequency (TOF) and activation energy (Arrhenius plot) under varying temperatures.
- Mechanistic Probes : Use -isotope labeling to track reaction intermediates via NMR .
Basic: What are the best practices for literature review and data extraction?
Methodological Answer:
- Database Searches : Use SciFinder with keywords (e.g., "isonicotinic acid derivatives + benzylmethylamine") and CAS RN filters.
- Critical Appraisal : Prioritize studies with full experimental details (solvent, temperature, yield) and avoid non-peer-reviewed sources .
- Data Organization : Use tools like Zotero to categorize findings into synthesis, pharmacology, and physicochemical properties .
Advanced: How to address gaps in toxicological data for regulatory submissions?
Methodological Answer:
- Read-Across Strategies : Leverage data from structurally similar compounds (e.g., 2-aminobenzoic acid derivatives) with OECD QSAR Toolbox.
- In Silico Tox Prediction : Use DEREK Nexus or ProTox-II to flag potential mutagenicity or hepatotoxicity.
- In Vitro Assays : Conduct Ames test (OECD 471) and cytotoxicity screening (MTT assay on HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
